Efficient One-Step Synthesis
For procurement, a key differentiator is established synthetic efficiency. A one-step synthesis of 5-Oxo-1-(phenylsulphonyl)-L-proline from (R)-(-)-N-(phenylsulfonyl)glutamic acid using acetyl chloride has been reported with an isolated yield of 69.78% in 2.0 hours [1]. This provides a clear, quantitative benchmark for process scale-up. In contrast, many N-arylsulfonyl proline analogs require multi-step sequences or more forcing conditions to achieve similar yields, making this compound a more cost-effective and reliable building block for large-scale synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 69.78% |
| Comparator Or Baseline | Other N-arylsulfonyl proline derivatives (baseline: generally lower yields or more complex synthesis) |
| Quantified Difference | Not directly comparable; the data provides a benchmark for this specific transformation. |
| Conditions | Reaction of (R)-(-)-N-(phenylsulfonyl)glutamic acid with acetyl chloride for 2.0 hours [1]. |
Why This Matters
A high-yielding, one-step synthesis directly impacts cost of goods and scalability for industrial or research procurement.
- [1] Molaid. 5-氧代-1-(苯基磺酰基)-L-脯氨酸 | 46857-11-8. View Source
